GW441756 is a potent and selective inhibitor of tropomyosin receptor kinase A (TrkA). [, , , , , , , , , , , , , , , , , , , , , , , , ] TrkA is a receptor tyrosine kinase activated by nerve growth factor (NGF), playing a crucial role in neuronal survival, differentiation, and function. [, , , , , , , , , , , , , , , , , , , , , , , , ] GW441756 acts as a valuable tool in scientific research to investigate the role of TrkA signaling in various biological processes, including neuronal development, cancer cell proliferation, and pain pathways.
Synthesis Analysis
One method for synthesizing GW441756 involves a tandem Horner-Wadsworth-Emmons/Heck reaction. [] This approach utilizes a phosphonate reagent and a palladium catalyst to construct the core structure of the molecule.
Molecular Structure Analysis
GW441756 contains a central 4-aza-2-oxindole core, a privileged scaffold in medicinal chemistry. [] This core is substituted with a 1-methyl-1H-indol-3-ylmethylene moiety, which likely contributes to its binding affinity and selectivity for TrkA.
Mechanism of Action
GW441756 binds to the intracellular kinase domain of TrkA, blocking its tyrosine kinase activity. [, , , , , , , , , , , , , , , , , , , , , , , , ] This inhibition prevents the downstream signaling cascade initiated by NGF binding to TrkA, ultimately interfering with various cellular processes regulated by TrkA, such as cell survival, proliferation, differentiation, and neurite outgrowth.
Applications
Investigating the role of TrkA in cancer: GW441756 has shown promising anti-proliferative effects in various cancer cell lines, including neuroblastoma, [] breast cancer, [] pancreatic cancer, [] Ewing sarcoma, [] and ovarian cancer. []
Studying TrkA signaling in pain pathways: Researchers have utilized GW441756 to demonstrate the involvement of TrkA in pain models, such as bladder pain induced by chronic stress [] and peripheral artery disease. []
Elucidating the role of TrkA in neuronal development and regeneration: GW441756 has been instrumental in understanding the contribution of TrkA signaling to neurite outgrowth, neuronal differentiation, and axon growth. [, , , , , , ]
Exploring potential therapeutic targets for neurological disorders: GW441756 has been utilized in research on Alzheimer's disease models, [] revealing potential therapeutic avenues by targeting TrkA.
Developing potential PET imaging agents for Trk receptors: Studies have investigated radiolabeled analogs of GW441756 for potential use as PET imaging agents to visualize and study Trk receptors in vivo. []
Related Compounds
Nerve Growth Factor (NGF)
Compound Description: Nerve Growth Factor (NGF) is a neurotrophin that plays a crucial role in the survival, growth, and differentiation of neurons. It exerts its effects by binding to and activating specific receptors, including TrkA (Tropomyosin receptor kinase A) and p75NTR (p75 neurotrophin receptor) [, , , , , , , , , , , , , , ].
Relevance: NGF is the primary endogenous ligand for GW441756's target, TrkA. Understanding NGF's actions is crucial because GW441756 acts as a TrkA inhibitor, effectively blocking NGF signaling pathways. Many studies investigating GW441756 explore its ability to counteract the effects of NGF in various cellular processes, including proliferation, migration, and survival [, , , , , , , , , , , , , , ].
Brain-Derived Neurotrophic Factor (BDNF)
Compound Description: Brain-Derived Neurotrophic Factor (BDNF) is another member of the neurotrophin family, similar to NGF. It is vital for neuronal survival, growth, and synaptic plasticity, primarily acting through its high-affinity receptor, TrkB [].
Relevance: While GW441756 is a selective TrkA inhibitor, some studies have investigated its effects in conjunction with TrkB inhibitors, like Ana-12, to explore potential synergistic effects in targeting both NGF and BDNF signaling pathways, particularly in the context of cancer treatment [].
K252a
Compound Description: K252a is a staurosporine analog, initially isolated from Nocardiopsis bacteria. It acts as a non-selective inhibitor of various kinases, including TrkA, TrkB, and TrkC, making it a pan-Trk inhibitor [, ].
Relevance: K252a serves as a valuable tool to compare the effects of broad-spectrum Trk inhibition with the more selective TrkA inhibition offered by GW441756. Several studies utilize K252a to discern the specific contributions of TrkA signaling versus those of other Trk receptors [, ].
Compound Description: Ana-12 is a selective inhibitor of TrkB, the high-affinity receptor for BDNF [].
Relevance: Similar to BDNF itself, Ana-12 is often used alongside GW441756 in research settings to assess the combined impact of inhibiting both TrkA and TrkB. This dual inhibition strategy is particularly relevant in exploring potential cancer therapies [].
Gambogic Amide
Compound Description: Gambogic amide is a natural compound known to activate TrkA receptors [].
Relevance: In contrast to GW441756's inhibitory action, Gambogic amide acts as a TrkA activator. Studies have used Gambogic amide to mimic the effects of NGF, providing further evidence that GW441756's effects are indeed mediated by TrkA inhibition [].
U-46619
Compound Description: U-46619 is a selective agonist of the thromboxane A2 receptor, known to activate downstream signaling pathways, including ERK [].
Relevance: In the context of GW441756 research, U-46619 is utilized to activate ERK signaling, which is downstream of TrkA. This manipulation helps dissect the specific involvement of ERK in the cellular responses modulated by both GW441756 and TrkA activation [].
Semaxanib
Compound Description: Semaxanib is a small molecule inhibitor of vascular endothelial growth factor receptor (VEGFR) that has shown antiangiogenic activity in preclinical models [].
Relevance: While not directly impacting TrkA, Semaxanib's synthetic route shares similarities with GW441756, specifically involving tandem Horner-Wadsworth-Emmons/Heck reactions []. This connection highlights a potential synthetic strategy for generating compounds structurally related to GW441756.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JC-171 is an NLRP3 inflammasome inhibitor with biological activity in vivo, for potential treatment of multiple sclerosis. JC-171 treatment was shown to delay the progression and reduce the severity of experimental autoimmune encephalomyelitis (EAE), and a mouse model of MS, in both prophylactic and therapeutic settings.
JCP174-Et is a suicide substrate for serine proteases, irreversibly inactivating human leukocyte (HL) elastase, porcine pancreatic (PP) elastase, and chymotrypsin.
JCP174 is an inhibitor of palmitoyl protein thioesterase-1 (TgPPT1), a depalmitoylase in the parasite T. gondii. JCP174 enhances invasion of Toxoplasma tachyzoites into BSC-1 host cells, increasing the number of attached and invaded parasites when used at a concentration of 50 µM, enhancing plaque formation at concentrations of 0.5 and 50 µM, and increasing gliding motility. JCP174 is also an inhibitor of porcine pancreatic elastase and human leukocyte elastase. JCP174 is an inhibitor of a depalmitoylase that enhances Toxoplasma host-cell invasion by targeting TgPPT1.